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molecular formula C25H30N4O2 B1678358 Palosuran CAS No. 540769-28-6

Palosuran

Cat. No. B1678358
M. Wt: 418.5 g/mol
InChI Key: WYJCYXOCHXWTHG-UHFFFAOYSA-N
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Patent
US08067601B2

Procedure details

To a suspension of 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea (21.36 kg) in CH3OH (178 L) is added aqueous H2SO4 (6 L, 9.91%) during 10 min. The clear solution is filtered and further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min. The solution is cooled to −2° C. during 1.5 h and stirred at −5 to −9° C. for 1 h. The formed precipitate is filtered, washed with cooled CH3OH (−5° C., 54 L) and dried under a stream of nitrogen provide 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea of formula I sulfate as a non-defined hydrate. The so obtained salt is exposed to humid atmosphere (>70% RH) at 25° C. to provide the title compound.
Name
Quantity
178 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([OH:31])[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:32][S:33]([OH:36])(=[O:35])=[O:34]>CO>[CH2:1]([C:8]1([OH:31])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][NH:16][C:17]([NH:19][C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH3:30])[CH:21]=2)=[O:18])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:33]([O-:36])([O-:35])(=[O:34])=[O:32]

Inputs

Step One
Name
Quantity
21.36 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
Name
Quantity
178 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2 °C
Stirring
Type
CUSTOM
Details
stirred at −5 to −9° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The clear solution is filtered
ADDITION
Type
ADDITION
Details
further aqueous H2SO4 (33.8 L, 1.07 M) is added during 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered
WASH
Type
WASH
Details
washed with cooled CH3OH (−5° C., 54 L)
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCN(CC1)CCNC(=O)NC1=CC(=NC2=CC=CC=C12)C)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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